- Preparation of sulfonic acid functionalized pyrrolidone ionic liquid catalysts and its application in esterification reaction, China, , ,

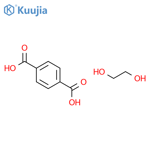

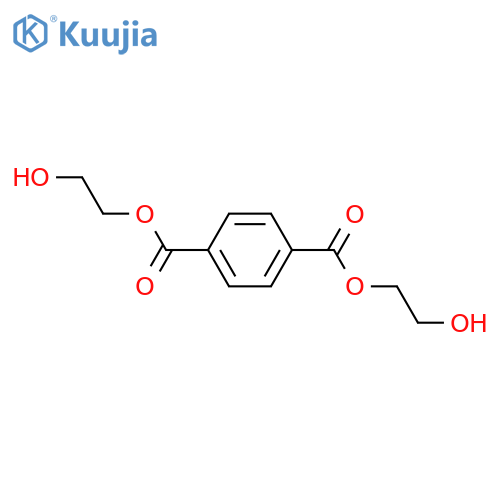

Cas no 959-26-2 (Bis(2-hydroxyethyl) terephthalate)

Bis(2-hydroxyethyl) terephthalate Propiedades químicas y físicas

Nombre e identificación

-

- Bis(2-hydroxyethyl) Terephthalate

- 1,4-Benzenedicarboxylicacid, 1,4-bis(2-hydroxyethyl) ester

- BHET

- Terephthalic Acid Bis(2-hydroxyethyl) Ester

- 1,4-benzenedicarboxylic acid, bis(2-hydroxyethyl) ester

- bis(beta-hydroxyethyl) terephthalate

- bis(ethylene glycol) terephthalate

- bis(hydroxyethyl) terephthalate

- Bis(2-hydroxyethyl)terephthalate

- QPKOBORKPHRBPS-UHFFFAOYSA-N

- J61IL5R964

- bis-(2-hydroxyethyl) terephthalate

- TEREPHTHALICACIDBIS(2-HYDROXYETHYL)ESTER

- 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester

- Glycol terephthalate

- Terephthalic acid, bis(2-hydroxyethyl) ester

- bis(2-hydroxyeth

- 1,4-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester (9CI)

- Ethylene glycol, terephthalate (2:1) (8CI)

- Terephthalic acid, bis(2-hydroxyethyl) ester (6CI, 8CI)

- B 419409

- BHET(J)

- BHET-N

- Bis(2-hydroxyethyl) 1,4-benzenedicarboxylate

- Bis(β-hydroxyethyl) terephthalate

- Di-2-hydroxyethyl terephthalate

- Nisso BHET

- Terephthalic acid diethylene glycol ester

- Terephthalic acid diglycol ester

- CHEBI:231672

- Bis(2-hydroxyethyl) Terephthalate (>80%)

- bis-(beta-hydroxyethyl)-terephthalate

- bis(2-hydroxyethyl) benzene-1,4-dicarboxylate

- F71477

- HSDB 5775

- bis(2-hydroxyethyl)benzene-1,4-dicarboxylate

- C8X

- MFCD00081066

- DB-129735

- ETHYLENE GLYCOL, TEREPHTHALATE (2:1)

- BHET; BHET(J); BHET-N

- 1,4-bis(hydroxyethyl) terephthalate

- bis (2-hydroxyethyl) terephthalate

- 41479-14-5

- LINEAR PET MONOMER + BHT, 1ST SERIES

- Bis(-hydroxyethyl) terephthalate

- Bis(2-hydroxyethyl) terephthalate #

- NS00022907

- bis-hydroxylethyl terephthalate

- UNII-J61IL5R964

- bis-(2-hydroxyethyl)-terephthalate

- EINECS 213-497-6

- Q865947

- BIS(.BETA.-HYDROXYETHYL) TEREPHTHALATE [HSDB]

- 959-26-2

- BS-49322

- SY057424

- DTXSID3052644

- SCHEMBL26378

- B3429

- 1,4-bis(2-hydroxyethyl) benzene-1,4-dicarboxylate

- bishydroxyethylterephthalate

- Bis(2-hydroxyethyl) terephthalate

-

- MDL: MFCD00081066

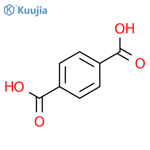

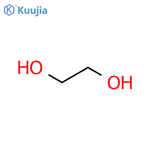

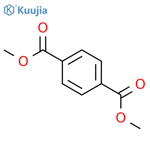

- Renchi: 1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2

- Clave inchi: QPKOBORKPHRBPS-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC(C(OCCO)=O)=CC=1)OCCO

Atributos calculados

- Calidad precisa: 254.07900

- Masa isotópica única: 254.079

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 8

- Complejidad: 242

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 93.1

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 1.7

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.2163 (rough estimate)

- Punto de fusión: 104.0 to 111.0 deg-C

- Punto de ebullición: 317.45°C (rough estimate)

- Punto de inflamación: 172.0±19.4 °C

- índice de refracción: 1.4790 (estimate)

- PSA: 93.06000

- Logp: -0.01520

- Disolución: Not determined

Bis(2-hydroxyethyl) terephthalate Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrucciones de Seguridad: S22-S24/25

- Condiciones de almacenamiento:Argon filled storage

Bis(2-hydroxyethyl) terephthalate Datos Aduaneros

- Código HS:2918199090

- Datos Aduaneros:

China Customs Code:

2918199090Overview:

HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Bis(2-hydroxyethyl) terephthalate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B443860-25g |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | 25g |

$ 81.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 465151-100G |

Bis(2-hydroxyethyl) terephthalate |

959-26-2 | 100G |

¥781.19 | 2022-02-24 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 465151-500G |

Bis(2-hydroxyethyl) terephthalate |

959-26-2 | 500G |

¥1880.33 | 2022-02-24 | ||

| Cooke Chemical | A1492612-25G |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | >85.0%(HPLC) | 25g |

RMB 119.20 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110723-500g |

Bis(β-hydroxyethyl) terephthalate |

959-26-2 | 85% | 500g |

¥1666.00 | 2024-04-23 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3429-100g |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | >85.0%(NMR) | 100g |

¥490.00 | 2024-04-15 | |

| abcr | AB141844-25g |

Terephthalic acid bis(2-hydroxyethyl) ester, 85%; . |

959-26-2 | 85% | 25g |

€44.90 | 2024-04-15 | |

| abcr | AB141844-500g |

Terephthalic acid bis(2-hydroxyethyl) ester, 85%; . |

959-26-2 | 85% | 500g |

€139.10 | 2024-04-15 | |

| 1PlusChem | 1P003OPD-100g |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | >85%(HPLC) | 100g |

$103.00 | 2024-04-19 | |

| A2B Chem LLC | AB71185-1g |

Bis(2-hydroxyethyl) Terephthalate |

959-26-2 | >85%(HPLC) | 1g |

$18.00 | 2024-07-18 |

Bis(2-hydroxyethyl) terephthalate Métodos de producción

Métodos de producción 1

Métodos de producción 2

1.2 Catalysts: Triethylamine Solvents: Water ; 24 h, 180 °C

- Catalytic Fabric Recycling: Glycolysis of Blended PET with Carbon Dioxide and Ammonia, ACS Sustainable Chemistry & Engineering, 2023, 11(30), 11294-11304

Métodos de producción 3

- Glycolysis of polyethylene terephthalate: Magnetic nanoparticle CoFe2O4 catalyst modified using ionic liquid as surfactant, European Polymer Journal, 2021, 155,

Métodos de producción 4

- First-Row Transition Metal-Containing Ionic Liquids as Highly Active Catalysts for the Glycolysis of Poly(ethylene terephthalate) (PET), ACS Sustainable Chemistry & Engineering, 2015, 3(2), 340-348

Métodos de producción 5

- Method for alcoholysis of waste polyethylene terephthalate (PET) with ethylene glycol under catalysis of metal heteroatom-doped zinc oxide, China, , ,

Métodos de producción 6

- Cyanamide as a Highly Efficient Organocatalyst for the Glycolysis Recycling of PET, ACS Sustainable Chemistry & Engineering, 2022, 10(24), 7965-7973

Métodos de producción 7

Métodos de producción 8

- Depolymerization method of polyester, and recovery process of polyester raw material monomers using the solution polymerization process, Japan, , ,

Métodos de producción 9

- Synthesis and evaluation of bifunctional monomers derived from postindustrial PET as crosslinking agents for acrylic monomers, Advanced Materials Research (Durnten-Zurich, 2014, 976, 59-63

Métodos de producción 10

- Highly porous magnesium aluminum oxide spinel-supported manganese oxide as reusable catalyst for glycolysis of postconsumer PET waste, Journal of Industrial and Engineering Chemistry (Amsterdam, 2022, 115, 251-262

Métodos de producción 11

- Paramagnetic ionic liquid-coated SiO2@Fe3O4 nanoparticles-The next generation of magnetically recoverable nanocatalysts applied in the glycolysis of PET, Applied Catalysis, 2020, 260,

Métodos de producción 12

1.2 2 h, 160 °C

- Supported catalysts based on phosphonate-functionalized siloxanes and metal compounds, World Intellectual Property Organization, , ,

Métodos de producción 13

- Fe3O4 Nanodispersions as Efficient and Recoverable Magnetic Nanocatalysts for Sustainable PET Glycolysis, ACS Sustainable Chemistry & Engineering, 2023, 11(19), 7586-7595

Métodos de producción 14

- Dual catalytic activity of antimony (III) oxide: The polymerization catalyst for synthesis of polyethylene terephthalate also catalyze depolymerization, Polymer Degradation and Stability, 2022, 206,

Métodos de producción 15

- Synthesis of two-dimensional holey MnO2/graphene oxide nanosheets with high catalytic performance for the glycolysis of poly(ethylene terephthalate), Materials Today Communications, 2021, 26,

Métodos de producción 16

- Fe3O4-boosted MWCNT as an efficient sustainable catalyst for PET glycolysis, Green Chemistry, 2016, 18(14), 3997-4003

Métodos de producción 17

- Catalytic glycolysis of polyethylene terephthalate (PET) by solvent-free mechanochemically synthesized MFe2O4 (M = Co, Ni, Cu and Zn) spinel, Chemical Engineering Journal (Amsterdam, 2022, 450,

Métodos de producción 18

- Method for photothermal degradation of polyester, World Intellectual Property Organization, , ,

Métodos de producción 19

- Efficient method and mechanism of depolymerization of PET under conventional heating and microwave radiation using t-BuNH2/Lewis acids, European Polymer Journal, 2022, 175,

Métodos de producción 20

- Method for degrading waste polyester based on magnetically recyclable nanocatalyst, China, , ,

Bis(2-hydroxyethyl) terephthalate Raw materials

- Polyethylene Terephthalate

- POLY(BISPHENOL A CARBONATE)

- Terephthalic acid

- Ethylene Glycol, Dehydrated

- Dimethyl terephthalate

Bis(2-hydroxyethyl) terephthalate Preparation Products

Bis(2-hydroxyethyl) terephthalate Literatura relevante

-

Coralie Jehanno,Irma Flores,Andrew P. Dove,Alejandro J. Müller,Fernando Ruipérez,Haritz Sardon Green Chem. 2018 20 1205

-

Shanmugam Thiyagarajan,Evelien Maaskant-Reilink,Tom A. Ewing,Mattijs K. Julsing,Jacco van Haveren RSC Adv. 2022 12 947

-

Olivier Nsengiyumva,Stephen A. Miller Green Chem. 2019 21 973

-

Tsung-Yen Tsai,Bunekar Naveen,Wei-Chuan Shiu,Shao-Wen Lu RSC Adv. 2014 4 25683

-

Younghyun Cha,Yong-Ju Park,Do Hyun Kim RSC Adv. 2021 11 16841

959-26-2 (Bis(2-hydroxyethyl) terephthalate) Productos relacionados

- 1459-93-4(Dimethyl isophthalate)

- 99-75-2(Methyl p-Toluate)

- 1679-64-7(Mono-Methyl terephthalate)

- 120-51-4(Benzyl benzoate)

- 117-82-8(Bis(2-methoxyethyl) phthalate)

- 52178-50-4(Methyl 3-formylbenzoate)

- 120-61-6(Dimethyl terephthalate)

- 94-08-6(Ethyl p-toluate)

- 99-36-5(Methyl 3-methylbenzoate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)